N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by a fused bicyclic core (thiazole and pyrimidine rings) with a 3-chloro-2-methylphenyl carboxamide substituent at position 6 and a methyl group at position 3. Thiazolo[3,2-a]pyrimidine scaffolds are pharmacologically significant, often explored for their antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structural uniqueness lies in its substitution pattern, which influences its electronic, steric, and intermolecular interaction profiles. This article compares this compound with structurally related analogs, emphasizing substituent effects, synthesis, and crystallographic data.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-8-7-22-15-17-6-10(14(21)19(8)15)13(20)18-12-5-3-4-11(16)9(12)2/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJZRANVMYSLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its antitumor and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, its structural similarity to purines allows it to interfere with nucleic acid synthesis, contributing to its antitumor effects .
Comparison with Similar Compounds
Structural Features
The central thiazolo[3,2-a]pyrimidine ring system is common among analogs, but substituent variations critically modulate properties:
Key Observations :
- Ring Conformation : The pyrimidine ring in saturated analogs (e.g., 2,3-dihydro derivatives) is less puckered than in fully aromatic systems. For example, in ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring adopts a flattened boat conformation with a C5 deviation of 0.224 Å from the mean plane .
- Dihedral Angles : Substituents influence the orientation of fused rings. In the trimethoxybenzylidene derivative, the thiazolopyrimidine core forms an 80.94° dihedral angle with the appended benzene ring, affecting packing and solubility .
Substituent Effects
- Electron-Donating Groups (e.g., 4-methoxyphenyl) : Enhance solubility via polarity but may reduce metabolic stability .
- Electron-Withdrawing Groups (e.g., 3-chloro-2-methylphenyl, CF3O) : Increase electrophilicity and binding affinity to hydrophobic targets. The trifluoromethoxy group in improves resistance to oxidative degradation.
Physicochemical and Pharmacological Properties
- Crystallinity : Bulky substituents (e.g., trimethoxybenzylidene) promote ordered packing via C–H···O hydrogen bonds, as seen in .
- Bioactivity : While direct data for the target compound is unavailable, analogs with chloro/methoxy groups show antimicrobial activity, and trifluoromethoxy derivatives are explored as kinase inhibitors .
Biological Activity
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological properties. The presence of the chlorine atom and the methyl group on the phenyl ring may significantly influence its pharmacological profile.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several pathogenic strains.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Active Against |
|---|---|---|---|
| This compound | 0.25 | 0.50 | Staphylococcus aureus, Escherichia coli |
| Other derivatives | 0.22 - 0.25 | 0.45 - 0.55 | Various pathogens |
The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been extensively researched. In vitro studies using cancer cell lines such as HeLa (cervical adenocarcinoma) have shown that these compounds can inhibit cell proliferation effectively.
Case Study:
A study involving this compound revealed that it exhibited cytotoxic effects with an IC50 value of approximately 15 µM against HeLa cells while showing low cytotoxicity towards normal liver cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorine Substitution: The presence of the chlorine atom at the 3-position on the phenyl ring is crucial for enhancing the antiproliferative activity against cancer cells .
- Thiazole Ring System: The thiazole moiety contributes to the overall bioactivity by facilitating interactions with biological targets.
- Carboxamide Group: This functional group is often associated with enhanced solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
